molecular formula C13H14BrNO3 B1403368 Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate CAS No. 1292318-14-9

Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate

Cat. No. B1403368
M. Wt: 312.16 g/mol
InChI Key: OBPBWGBFJKVJOE-UHFFFAOYSA-N
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Description

“Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “methyl 2-(4-bromo-2-cyanophenoxy)acetate”, has a molecular weight of 270.081.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature2. For instance, “methyl 2-(chloromethyl)-3-furoate” has been used as a bis-electrophilic component in the condensation with a salicylonitrile2. However, the specific synthesis process for “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” is not readily available.



Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms and the types of bonds present. Unfortunately, the specific molecular structure for “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” is not available. However, a similar compound, “3-(4-bromo-2-cyanophenoxy)-2-methylpropanamide”, contains 27 bonds; 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide3.



Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” are not readily available. However, similar compounds have been used in various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” are not readily available. However, a similar compound, “methyl 2-(4-bromo-2-cyanophenoxy)acetate”, is a solid at room temperature and should be stored in a refrigerator1.


Scientific Research Applications

Antiproliferative and Anticancer Activities

  • A study by El-Rayes et al. (2019) focused on synthesizing compounds related to Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate for potential use as histone deacetylase inhibitors (HDACIs) in cancer treatment. These compounds showed promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).

Synthesis of Novel Metal Complexes

  • Aboelmagd et al. (2021) synthesized several metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which exhibited significant anti-tumor activities. These compounds showed inhibitory actions on human colorectal carcinoma cells, suggesting potential applications in cancer therapy (Aboelmagd et al., 2021).

Intermediates in Pharmaceutical Synthesis

  • The synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in preparing non-steroidal anti-inflammatory agents, was described by Xu and He (2010). This intermediate is crucial in synthesizing drugs like nabumetone and naproxen (Xu & He, 2010).

Photodynamic Therapy Applications

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives that have high singlet oxygen quantum yields. These compounds are potentially useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Synthesis of Heterocyclic Systems

  • Yagodkina-Yakovenko et al. (2018) reported the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, which are derivatives of a new heterocyclic system. These compounds were obtained from methyl 2-(bromomethyl)thiophene-3-carboxylates reacting with substituted 2-hydroxybenzonitriles (Yagodkina-Yakovenko et al., 2018).

Selective Inhibition of Colon Cancer Cells

  • Rayes et al. (2020) synthesized a series of compounds based on the structure modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These compounds selectively inhibited the proliferation of colon cancer cells, suggesting a potential application in targeted cancer therapy (Rayes et al., 2020).

Safety And Hazards

The safety and hazards associated with “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” are not readily available. However, a similar compound, “methyl 2-(4-bromo-2-cyanophenoxy)acetate”, has been associated with several hazard statements including H302, H315, H319, H3351.


Future Directions

The future directions for “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” are not readily available. However, similar compounds have been used in various research and industrial applications, suggesting potential future directions in these areas.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.


properties

IUPAC Name

methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,12(16)17-3)8-18-11-5-4-10(14)6-9(11)7-15/h4-6H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPBWGBFJKVJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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